2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process starts with the preparation of the core structures, such as the dihydroisoquinoline and pyrido[1,2-a]pyrimidin-4-one moieties, followed by the introduction of the thiazolidinone and other substituents under controlled conditions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups provides opportunities for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored for their potential therapeutic effects. For example, they might be evaluated for their ability to modulate specific biological pathways involved in diseases such as cancer or neurodegenerative disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its complex structure allows for fine-tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, which contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one include:
Uniqueness
What sets this compound apart from similar ones is its unique combination of functional groups and structural features. This allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets. Its versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H28N4O3S2 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O3S2/c1-3-34-15-7-13-31-26(33)22(36-27(31)35)16-21-24(28-23-18(2)8-6-12-30(23)25(21)32)29-14-11-19-9-4-5-10-20(19)17-29/h4-6,8-10,12,16H,3,7,11,13-15,17H2,1-2H3/b22-16- |
InChI Key |
MFVYPRIJUFIFHG-JWGURIENSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC5=CC=CC=C5C4)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC5=CC=CC=C5C4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.